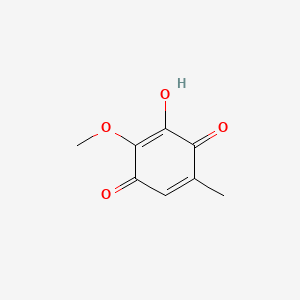

Fumigatin

Description

Fumigatin has been reported in Aspergillus fumigatus with data available.

metabolite of Aspergillus fumigatus

Properties

IUPAC Name |

3-hydroxy-2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBWTFAGXSQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197516 | |

| Record name | Fumigatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-89-9 | |

| Record name | Fumigatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumigatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMIGATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y1CD8EH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fumagillin's Mechanism of Action on MetAP2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs represent a class of potent anti-angiogenic agents. Their primary molecular target is Methionine Aminopeptidase 2 (MetAP2), a bifunctional metalloprotease crucial for protein maturation and cell proliferation. This technical guide provides a comprehensive overview of the mechanism by which fumagillin inhibits MetAP2, detailing the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate this process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug development.

The Core Mechanism: Covalent and Irreversible Inhibition of MetAP2

Fumagillin's primary mechanism of action is the selective, covalent, and irreversible inhibition of MetAP2.[1][2][3] This high specificity is a key feature, as it does not significantly inhibit the closely related isoform, MetAP1.[3]

The inhibitory action is mediated by a reactive spiro-epoxide ring on the fumagillin molecule.[2] This epoxide undergoes a nucleophilic attack by the imidazole side chain of a specific histidine residue, His-231, located within the active site of MetAP2.[2][4] This reaction forms a stable covalent bond, leading to the permanent inactivation of the enzyme.[5] The binding is further stabilized by extensive hydrophobic and water-mediated polar interactions between other parts of the fumagillin molecule and the enzyme's active site.[4]

The inhibition of MetAP2's enzymatic function—the cleavage of the initiator methionine from nascent polypeptide chains—is the critical first step that triggers the cascade of downstream cellular effects.[6]

Quantitative Analysis of Fumagillin-MetAP2 Interaction

The potency of fumagillin and its analogs against MetAP2 and their anti-proliferative effects on endothelial cells have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of MetAP2 by Fumagillin and Analogs

| Compound | IC50 (MetAP2) | Ki | Notes |

| Fumagillin | 9.2 nM[7] | 60 ± 33 nM (EhMetAP2)[8] | Potent and selective inhibitor. |

| TNP-470 (AGM-1470) | ~2 µM[9] | - | A synthetic, more potent analog of fumagillin. |

| Biotinylated Fumagillin | ~10-fold less potent than TNP-470[8] | - | Biotinylation at the C6 position reduces potency but retains activity.[5] |

| Deoxyfumagillin (lacking ring epoxide) | >1000-fold decrease in potency[5] | - | Demonstrates the critical role of the ring epoxide for covalent modification. |

| Deoxyfumagillin (lacking side chain epoxide) | Retained full activity[5] | - | Indicates the side chain epoxide is not essential for MetAP2 binding. |

Table 2: Anti-proliferative Activity of Fumagillin and TNP-470

| Compound | Cell Line | IC50 | Time Dependence |

| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | - | - |

| TNP-470 | KKU-M213 (Cholangiocarcinoma) | 16.86 ± 0.9 µg/mL (24h), 3.16 ± 0.6 µg/mL (48h), 1.78 ± 0.8 µg/mL (72h)[1][10] | Dose and time-dependent |

| TNP-470 | KKU-M214 (Cholangiocarcinoma) | 22 ± 0.9 µg/mL (24h), 9.43 ± 0.8 µg/mL (48h), 2.43 ± 0.5 µg/mL (72h)[10] | Dose and time-dependent |

| TNP-470 | HT1080 (Fibrosarcoma) | 0.69 ng/ml (Vasculogenic mimicry)[11] | - |

| Fumagillin | HT1080 (Fibrosarcoma) | 0.80 ng/ml (Vasculogenic mimicry)[11] | - |

Downstream Signaling Pathways of MetAP2 Inhibition

The inhibition of MetAP2 by fumagillin triggers a cascade of downstream events, primarily culminating in the suppression of endothelial cell proliferation and, consequently, angiogenesis. The key signaling pathways affected are detailed below.

G1 Cell Cycle Arrest via the p53/p21 Pathway

A major consequence of MetAP2 inhibition is the arrest of the cell cycle in the G1 phase.[6][12] This is mediated through the activation of the p53 tumor suppressor pathway.[1] Treatment with fumagillin or its analogs leads to the accumulation of p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[1][13] p21 then inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb).[14] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 arrest.[15] Cells deficient in p53 or p21 have been shown to be resistant to the anti-proliferative effects of TNP-470, highlighting the critical role of this pathway.[1]

Regulation of eIF2α Phosphorylation

MetAP2 has a secondary function unrelated to its peptidase activity; it can associate with the eukaryotic initiation factor 2 alpha (eIF2α) and protect it from inhibitory phosphorylation.[12][16] However, studies have shown that fumagillin and its analogs inhibit the methionine aminopeptidase activity of MetAP2 without affecting its ability to block eIF2α phosphorylation.[12] The dissociation of MetAP2 from eIF2α during early carcinogenesis may allow for eIF2α phosphorylation, leading to a global inhibition of protein synthesis.[10]

Detailed Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.

Principle: The assay measures the amount of methionine cleaved from a synthetic peptide substrate by recombinant MetAP2. The released methionine can be quantified using a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).

Materials:

-

Recombinant human MetAP2

-

Met-Gly-Met-Met or other suitable peptide substrate

-

Assay buffer (e.g., 20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂)

-

Fumagillin or test compound

-

EDTA (to stop the reaction)

-

Detection reagents (e.g., L-amino acid oxidase, horseradish peroxidase, and a chromogenic or fluorogenic substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of fumagillin or the test compound.

-

In a 96-well plate, add the recombinant MetAP2 enzyme to the assay buffer.

-

Add the diluted compound or vehicle control to the wells and incubate for a specified time (e.g., 1 hour at 4°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the peptide substrate to each well.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents to quantify the amount of released methionine.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.[5]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the anti-proliferative effect of fumagillin on endothelial cells.

Principle: HUVECs are cultured in the presence of varying concentrations of fumagillin. Cell proliferation is measured after a set incubation period using methods that quantify cell number, DNA synthesis, or metabolic activity.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fumagillin or test compound

-

96-well cell culture plates

-

Reagents for proliferation measurement (e.g., MTT, XTT, or CyQUANT dye)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of fumagillin or the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.[17]

X-ray Crystallography of the Fumagillin-MetAP2 Complex

This technique provides a high-resolution 3D structure of fumagillin bound to the active site of MetAP2.

Principle: Crystals of the MetAP2 protein are grown and then soaked in a solution containing fumagillin, or the protein and fumagillin are co-crystallized. The resulting complex crystals are then subjected to X-ray diffraction to determine the atomic structure.

General Workflow:

-

Protein Expression and Purification: Express and purify high-quality, homogenous MetAP2 protein.

-

Crystallization:

-

Co-crystallization: Incubate the purified MetAP2 with an excess of fumagillin before setting up crystallization trials.

-

Soaking: Grow apo-MetAP2 crystals first, then transfer them to a solution containing fumagillin for a specific duration.

-

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryo-protectant solution to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the MetAP2-fumagillin complex.[3][11]

Conclusion

Fumagillin's mechanism of action on MetAP2 is a well-defined process involving selective and irreversible covalent inhibition. This targeted disruption of MetAP2's enzymatic activity sets off a cascade of downstream signaling events, most notably the activation of the p53/p21 pathway, leading to G1 cell cycle arrest and a potent anti-angiogenic effect. The detailed understanding of this mechanism, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the rational design and development of novel MetAP2 inhibitors for therapeutic applications. Continued research into the broader cellular consequences of MetAP2 inhibition will undoubtedly unveil further opportunities for therapeutic intervention in cancer and other angiogenesis-dependent diseases.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 4. Identification of suitable reference genes for real-time quantitative PCR analysis of hydrogen peroxide-treated human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time quantitative PCR [bio-protocol.org]

- 6. Fumagillin inhibits colorectal cancer growth and metastasis in mice: in vivo and in vitro study of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot analysis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. METAP2 - Wikipedia [en.wikipedia.org]

- 17. The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Fumagillin: A Deep Dive into its Discovery, Biosynthesis, and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a meroterpenoid produced by the fungus Aspergillus fumigatus, has garnered significant attention for its potent anti-angiogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the origin of fumagillin, from its initial discovery to the intricate molecular machinery governing its biosynthesis and regulation. We delve into the detailed experimental protocols that have been instrumental in elucidating its complex biosynthetic pathway and present key quantitative data in a structured format. Furthermore, this guide visualizes the fumagillin biosynthetic pathway and its regulatory signaling cascade using detailed diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Discovery and Initial Characterization

Fumagillin was first reported in 1949 by Hanson and Eble from the fermentation broth of the fungus Aspergillus fumigatus.[1][2][3] Initially investigated for its antiphage and antimicrobial activities, its true potential as a powerful anti-angiogenic agent was realized decades later. The producing organism, Aspergillus fumigatus, is a ubiquitous saprophytic fungus that can also be an opportunistic human pathogen.[4]

Experimental Protocol: Initial Isolation and Purification (Based on Hanson and Eble, 1949)

The pioneering work by Hanson and Eble laid the foundation for all subsequent research on fumagillin. Their isolation procedure, though rudimentary by modern standards, successfully yielded the crystalline compound they designated H-3.[3]

-

Fermentation: Aspergillus fumigatus was cultured in a liquid medium. While the exact composition was not detailed in the 1949 paper, modern protocols often use media like Czapek-Dox broth.[5]

-

Extraction: The filtered fermentation broth was acidified and extracted with an organic solvent such as chloroform.[3]

-

Purification: The crude extract was subjected to further purification steps, which likely included solvent partitioning and crystallization to obtain the final product.[3]

The Fumagillin Biosynthetic Pathway

The biosynthesis of fumagillin is a complex process involving a sophisticated interplay of enzymes encoded by a dedicated gene cluster. Fumagillin is a meroterpenoid, meaning its structure is derived from both the polyketide and terpenoid pathways.

The fumagillin biosynthetic gene cluster, designated as the "fma" cluster, is located on chromosome 8 of Aspergillus fumigatus.[4] This cluster contains genes encoding all the necessary enzymes for the synthesis of the fumagillin molecule.

Key Biosynthetic Enzymes and their Functions

The elucidation of the fumagillin biosynthetic pathway has been made possible through a combination of gene knockout studies, heterologous expression of biosynthetic genes, and in vitro enzymatic assays.[4][6]

| Enzyme | Gene | Function |

| Terpene Cyclase | fmaTC | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene intermediate, β-trans-bergamotene.[7] |

| P450 Monooxygenase | fmaP450 | A multifunctional enzyme that catalyzes a series of oxidative transformations of β-trans-bergamotene, including hydroxylation, ring cleavage, and epoxidations.[6] |

| Polyketide Synthase | fmaPKS | A non-reducing polyketide synthase that synthesizes a dodecapentaenoic acid precursor.[7] |

| Acyltransferase | fmaAT | Transfers the polyketide chain from FmaPKS to the fumagillol core, forming prefumagillin.[7] |

| O-methyltransferase | fma-MT | Catalyzes the methylation of a hydroxyl group on the fumagillol core.[6] |

| Dioxygenase | fma-C6H | Involved in the hydroxylation of the fumagillol intermediate.[6] |

| Monooxygenase | fma-ABM | Catalyzes the final oxidative cleavage of the polyketide chain to yield fumagillin.[4] |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of fumagillin, highlighting the key intermediates and the enzymes responsible for their conversion.

Regulation of Fumagillin Biosynthesis

The production of fumagillin is tightly regulated at the transcriptional level, involving both pathway-specific and global regulatory factors. This intricate regulatory network ensures that fumagillin is produced under specific environmental or developmental conditions.

Key Regulatory Proteins

| Regulator | Type | Role in Fumagillin Biosynthesis |

| FumR | Pathway-specific TF (C6) | A positive regulator essential for the expression of the fma gene cluster. Deletion of fumR abolishes fumagillin production.[8][9] |

| VeA | Global regulator | A key component of the velvet complex that positively regulates fumR expression and, consequently, fumagillin biosynthesis.[5][8][9][10] |

| LaeA | Global regulator | Another component of the velvet complex that is required for the expression of fumR and the fma cluster genes.[5][9] |

Signaling Pathway Diagram

The following diagram illustrates the regulatory cascade controlling the expression of the fumagillin biosynthetic gene cluster.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that have been employed to dissect the fumagillin biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

Gene deletion is a fundamental technique to ascertain the function of a specific gene in a biosynthetic pathway. A common method involves homologous recombination to replace the target gene with a selectable marker.[11][12]

-

Construct Generation: A gene replacement cassette is constructed using fusion PCR. This cassette typically consists of a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the upstream and downstream regions of the target gene.[11]

-

Protoplast Formation: A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The gene replacement cassette is introduced into the protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Putative knockout mutants are then screened by PCR and Southern blot analysis to confirm the correct gene replacement event.

Heterologous Expression in Saccharomyces cerevisiae

Heterologous expression of fungal biosynthetic genes in a host like Saccharomyces cerevisiae allows for the functional characterization of individual enzymes in a clean genetic background.[13][14][15][16]

-

Gene Cloning: The coding sequence of the target biosynthetic gene is amplified from A. fumigatus cDNA and cloned into a yeast expression vector under the control of a strong, inducible promoter.

-

Yeast Transformation: The expression plasmid is transformed into a suitable S. cerevisiae strain.

-

Protein Expression and Purification: The yeast culture is induced to express the recombinant protein. The protein can then be purified using affinity chromatography (e.g., His-tag purification).[16]

-

In Vivo and In Vitro Assays: The functionality of the expressed enzyme can be assessed by feeding precursor molecules to the yeast culture (in vivo) or by performing enzymatic assays with the purified protein and substrates (in vitro).[6]

In Vitro Enzyme Assays

In vitro assays using purified enzymes are crucial for determining their specific catalytic activity and for characterizing their kinetic parameters.[6]

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate(s), and any necessary co-factors in a suitable buffer. For example, an assay for Fma-C6H and Fma-MT would include the substrate, sodium ascorbate, α-ketoglutarate, and S-adenosyl methionine (SAM).[6]

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is quenched, and the product is extracted using an organic solvent.

-

Analysis: The product is analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6]

Quantitative Analysis by HPLC

HPLC is a cornerstone technique for the detection and quantification of fumagillin and its biosynthetic intermediates.[17][18][19][20]

-

Sample Preparation: Fumagillin is extracted from fermentation broths or cell cultures, often using a solid-phase extraction (SPE) method for cleanup.[17][18]

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient of acetonitrile and water, often with an acid modifier like formic acid, is used to separate the compounds.[4][19]

-

Detection and Quantification: Fumagillin is detected by its UV absorbance (typically around 336-351 nm) or by mass spectrometry for higher sensitivity and specificity. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.[17][19]

Quantitative Data

The following tables summarize some of the key quantitative data related to fumagillin production and biosynthesis.

Table 1: Fermentation Parameters for Enhanced Fumagillin Production

| Parameter | Optimized Condition | Resulting Fumagillin Yield (mg/L) |

| Temperature (°C) | 34 | >300 |

| pH | 7.0 | ~298 |

| Inoculum Volume (%) | 1.0 | >300 |

| Rotational Speed (rpm) | 220 | ~333 |

| Liquid Volume (mL in 250 mL flask) | 50-70 | >300 |

| Data adapted from a study on optimizing fermentation conditions.[21] |

Table 2: Quantitative Analysis of Fumagillin Biosynthetic Intermediates

| Enzyme System | Substrate | Product | Apparent Rate of Formation |

| Microsomal fraction containing FmaTC | FPP | β-trans-Bergamotene | ~4 µM per minute |

| Data from in vitro assay of FmaTC.[7] |

Conclusion

The journey from the initial discovery of fumagillin to the detailed understanding of its biosynthesis and regulation is a testament to the power of interdisciplinary scientific research. This technical guide has provided a comprehensive overview of the origin of this fascinating natural product, equipping researchers with the foundational knowledge and methodological insights necessary to further explore its potential. The continued investigation into the enzymology of the fumagillin pathway and the engineering of its biosynthesis holds great promise for the development of novel therapeutics with improved efficacy and reduced toxicity.

References

- 1. AN ANTIPHAGE AGENT ISOLATED FROM ASPERGILLUS SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus | PLOS One [journals.plos.org]

- 9. The fumagillin gene cluster, an example of hundreds of genes under veA control in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterologous expression of bacterial natural product biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel SPE-UHPLC-DAD method for the determination of fumagillin produced by Aspergillus fumigatus in cell culture media [addi.ehu.es]

- 19. academic.oup.com [academic.oup.com]

- 20. ELISA and HPLC methods for analysis of fumagillin and its decomposition products in honey [agris.fao.org]

- 21. mdpi.com [mdpi.com]

biological activities of fumagillin mycotoxin

An In-depth Technical Guide to the Biological Activities of Fumagillin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumagillin is a mycotoxin originally isolated from the fungus Aspergillus fumigatus that has garnered significant scientific interest due to its potent and diverse biological activities.[1][2] At the core of its mechanism is the irreversible and highly specific covalent inhibition of Methionine Aminopeptidase 2 (MetAP2), a critical enzyme in post-translational protein modification.[3][4] This targeted action disrupts protein processing, leading to a cascade of downstream effects. The most prominent of these is a powerful anti-angiogenic activity, which has positioned fumagillin and its synthetic analogs, such as TNP-470, as promising candidates for cancer therapy by inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[1][5] Beyond its anti-angiogenic and anticancer properties, fumagillin exhibits a broad spectrum of antimicrobial activities, including amoebicidal, antifungal, and microsporicidal effects, notably its use in apiculture to control Nosema infections in honey bees.[2][6][7] Furthermore, its ability to curb neovascularization lends it anti-inflammatory potential.[8] This guide provides a comprehensive technical overview of fumagillin's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction

Discovered in 1949, fumagillin is a complex biomolecule produced by Aspergillus fumigatus.[7][9] Its chemical structure is characterized by a decatetraenedioic acid chain linked to a cyclohexane ring, which features two reactive epoxide groups critical for its biological activity.[9] Initially explored for its antibiotic properties, its profound ability to inhibit endothelial cell proliferation was a pivotal discovery that shifted research focus towards its anti-angiogenic potential.[5] This led to the development of synthetic analogs with improved therapeutic profiles, most notably TNP-470, which has undergone numerous clinical trials for various cancers.[10][11] Despite its promise, the clinical application of fumagillin itself has been hampered by toxicity concerns, including neurotoxicity and significant weight loss, driving further research into targeted delivery systems and next-generation derivatives.[5][12]

Core Mechanism of Action: Methionine Aminopeptidase 2 (MetAP2) Inhibition

The primary molecular target of fumagillin is the metalloenzyme Methionine Aminopeptidase 2 (MetAP2).[2][3] MetAPs are crucial enzymes that catalyze the removal of the initiator methionine from newly synthesized proteins, a vital step in protein maturation and function.[1]

Fumagillin's mechanism is distinguished by its specificity and irreversibility. It forms a covalent bond with a specific histidine residue (His-231) located within the active site of MetAP2, leading to its permanent inactivation.[4] This interaction is highly selective for MetAP2; the closely related isotype, MetAP1, is not significantly affected, which underscores the precise nature of the molecular recognition.[3][4] The inhibition of MetAP2 disrupts the normal processing of a subset of cellular proteins, triggering downstream signaling events that manifest as cell cycle arrest, particularly in the G1 phase, and subsequent inhibition of cell proliferation.[10][11] This effect is especially pronounced in endothelial cells, forming the basis of fumagillin's potent anti-angiogenic activity.[3]

Biological Activities

Anti-Angiogenic Activity

Fumagillin's most extensively studied biological effect is the inhibition of angiogenesis, the formation of new blood vessels.[6] This process is fundamental to tumor growth and metastasis.[11] By selectively inhibiting MetAP2 in endothelial cells, fumagillin halts their proliferation and migration, which are essential steps in creating new vasculature.[1] The downstream consequences of MetAP2 inhibition in these cells include cell cycle arrest in the late G1 phase and, in some contexts, the activation of pathways like p53, further contributing to the cytostatic effect.[11][13] The potent anti-angiogenic activity has been demonstrated in numerous preclinical models, including the chick chorioallantoic membrane and rat corneal assays.[6]

Anticancer and Antimetastatic Activities

The anticancer effects of fumagillin and its analogs are primarily attributed to their anti-angiogenic properties.[5][14] By restricting a tumor's blood supply, these compounds effectively starve it of essential nutrients and oxygen, thereby suppressing its growth and ability to metastasize.[8][14] Studies in severe combined immunodeficiency (SCID) mice with colon cancer xenografts have shown that fumagillin treatment leads to smaller tumor mass, lower microvessel density, and fewer pulmonary metastases.[14] Beyond angiogenesis inhibition, recent findings suggest more direct roles in cancer biology. Fumagillin has been shown to inhibit the "stemness" and malignant characteristics of cancer stem-like cells derived from liver cancer, partly by activating the p53 tumor suppressor pathway.[13] It also interferes with noncanonical Wnt signaling, a pathway implicated in tumorigenesis, without affecting the canonical Wnt/β-catenin pathway.[15]

Antimicrobial and Antiparasitic Activities

Fumagillin possesses a broad range of antimicrobial activities. It is the only effective chemical treatment for nosemiasis in honey bees, an infection caused by the microsporidian parasites Nosema apis and Nosema ceranae.[6][16] It also demonstrates potent amoebicidal activity against the human parasite Entamoeba histolytica.[6][17] Its antifungal properties are linked to the essential role of MetAP2 in fungal growth and survival.[1] Additionally, fumagillin has been investigated as a potential inhibitor of the malaria parasite.[7]

Anti-inflammatory Activity

The anti-inflammatory effects of fumagillin are also linked to its anti-angiogenic mechanism. By inhibiting the development of new blood vessels in inflamed tissues, it can reduce inflammation and promote healing.[8] This has suggested its potential use in treating chronic inflammatory conditions such as Crohn's disease.[8] A lipase-labile fumagillin prodrug delivered via nanoparticles was shown to suppress the inflammatory response of macrophages, highlighting a potential therapeutic strategy that may also mitigate systemic toxicity.[18]

Quantitative Biological Data

The potency of fumagillin varies across different biological systems and assays. The following table summarizes key quantitative data from the literature.

| Target/Activity | Organism/Cell Line | Assay Type | Value | Citation(s) |

| Amebicidal Activity | Entamoeba histolytica | Growth Inhibition | IC₅₀: 49–94 nM | [17] |

| Enzyme Inhibition | Entamoeba histolytica MetAP2 | Enzyme Kinetics | Kᵢ: 60 ± 33 nM | [17] |

| Antiparasitic Activity | Toxoplasma gondii | Growth Inhibition | IC₅₀: 58.8 nM (analog 150046) | [19] |

| Cancer Stem Cell Inhibition | Huh-7, SNU-449 (Liver) | Cell Viability | Significant decrease at 10 µM | [13] |

| Erythrocyte Toxicity | Human | In Vitro Hemolysis | Toxic at > 10 µM | [7] |

Key Experimental Protocols

MetAP2 Covalent Binding Assay

This protocol is used to confirm that fumagillin directly and covalently binds to its target protein, MetAP2.

Methodology:

-

Reagent Synthesis: A fumagillin analog is synthesized with a biotin tag, creating a probe like fumagillol-biotin.[11]

-

Cell Lysis: Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are lysed to produce a total protein extract.

-

Incubation: The cell lysate is incubated with the biotinylated fumagillin probe to allow for covalent binding to target proteins.

-

Affinity Purification: The lysate is passed over a column containing streptavidin-agarose beads. The high affinity of biotin for streptavidin captures the probe and any covalently bound proteins.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Analysis: The eluate is resolved using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and analyzed by Western blot using an antibody specific for MetAP2 to confirm its identity.[4][11]

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of fumagillin to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

-

Matrix Coating: Wells of a multi-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to polymerize.

-

Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of varying concentrations of fumagillin or a vehicle control.

-

Incubation: The plates are incubated for several hours (typically 6-18 hours) to allow for the formation of tube-like networks.

-

Visualization & Quantification: The formation of networks is observed and captured using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant decrease in these parameters in fumagillin-treated wells indicates anti-angiogenic activity.[14]

In Vivo Tumor Xenograft Model

This protocol evaluates the anticancer and anti-angiogenic efficacy of fumagillin in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., colon cancer cells) are injected subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[14]

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives systemic administration of fumagillin, while the control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal weight and general health are also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be processed for immunohistochemical analysis to measure microvessel density (e.g., using CD31 or CD105 staining).[14] Lungs or other organs may also be examined to quantify metastatic foci.[14]

Toxicology and Therapeutic Limitations

Despite its potent biological activities, the therapeutic use of fumagillin is constrained by significant toxicity. In preclinical animal studies, prolonged administration caused severe weight loss.[5] In humans, reported side effects include gastrointestinal distress, hepatotoxicity (liver damage), and neurotoxicity.[12][20] Furthermore, studies in mice have indicated that fumagillin can be genotoxic, inducing chromosome aberrations and micronuclei in bone marrow cells.[21] These safety concerns have largely halted its development for systemic human use and have been the primary motivation for creating less toxic analogs like TNP-470 and PPI-2458, which aim to retain the anti-angiogenic efficacy while improving the safety profile.[10]

Conclusion

Fumagillin is a powerful bioactive compound whose mechanism of action is centered on the specific and irreversible inhibition of the MetAP2 enzyme. This singular action gives rise to a remarkable breadth of biological effects, from potent anti-angiogenesis and cancer suppression to broad-spectrum antimicrobial and anti-inflammatory activities. While toxicity has limited its direct clinical application, fumagillin remains an invaluable pharmacological tool for studying MetAP2-related pathways. The ongoing development of its analogs and novel drug delivery systems continues to hold promise for harnessing its therapeutic potential, particularly in the fields of oncology and infectious diseases.

References

- 1. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. newjerseywoundhealing.org [newjerseywoundhealing.org]

- 6. mdpi.com [mdpi.com]

- 7. Fumagillin - Wikipedia [en.wikipedia.org]

- 8. Exploring the Potential Applications of Fumagillin in Medicine and Agriculture [min-biotech.com]

- 9. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the side effects of Fumagillin? [synapse.patsnap.com]

- 13. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fumagillin inhibits colorectal cancer growth and metastasis in mice: in vivo and in vitro study of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Chemical and Genetic Approach to the Mode of Action of Fumagillin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Systematic Review of Fumagillin Field Trials for the Treatment of Nosema Disease in Honeybee Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fumagillin Prodrug Nanotherapy Suppresses Macrophage Inflammatory Response via Endothelial Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is Fumagillin used for? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fma Gene Cluster in Fumagillin Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fumagillin (fma) biosynthetic gene cluster in Aspergillus fumigatus. It details the genetic architecture, the enzymatic pathway, quantitative production data, and the experimental methodologies used to elucidate the function of this remarkable cluster.

Introduction to Fumagillin and the fma Gene Cluster

Fumagillin is a complex meroterpenoid produced by the fungus Aspergillus fumigatus, first discovered in the 1940s.[1] It is renowned for its potent anti-angiogenic properties, which stem from its ability to irreversibly inhibit human methionine aminopeptidase 2 (MetAP2).[2][3] This activity has made fumagillin and its derivatives subjects of intense research for applications in oncology and for treating microsporidiosis.[1]

The genetic blueprint for fumagillin biosynthesis was an enigma for many years, despite the availability of the A. fumigatus genome.[4][5] It was eventually traced to a specific biosynthetic gene cluster (BGC), now designated the fma cluster.[4][5] This cluster is located within a larger "supercluster" on chromosome 8, which also contains the BGCs for two other secondary metabolites, fumitremorgin B and pseurotin A.[1][6][7] The fma cluster itself comprises 15 genes, spanning from locus tag Afu8g00370 to Afu8g00520, which collaboratively synthesize the final fumagillin molecule.[1]

The Fumagillin Biosynthetic Pathway

The synthesis of fumagillin is a convergent process, involving two distinct metabolic arms that create a sesquiterpene core and a polyketide side chain, which are later joined and modified. The pathway was elucidated through a combination of gene deletion studies, heterologous expression of pathway enzymes, and in vitro biochemical assays.[8][9]

The key steps are as follows:

-

Sesquiterpene Core Formation : The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) into the bicyclic sesquiterpene, β-trans-bergamotene. This reaction is catalyzed by Fma-TC (Afu8g00520), a cryptic, membrane-bound Class I terpene cyclase.[2][6]

-

Oxidative Tailoring of the Core : The β-trans-bergamotene scaffold undergoes a series of complex oxidative modifications. A single, multifunctional cytochrome P450 monooxygenase, Fma-P450 (Afu8g00510), performs an incredible sequence of reactions: an initial hydroxylation, followed by the oxidative cleavage of the cyclobutane ring, and two subsequent epoxidations to generate the highly oxygenated cyclohexane core of the molecule, 5-keto-demethoxyfumagillol.[6][8]

-

Further Core Modifications : The core is further tailored by two more enzymes. First, Fma-C6H (Afu8g00480), a nonheme iron-dependent dioxygenase, hydroxylates the C6 position.[6][8] This is followed by methylation of the newly installed hydroxyl group by the O-methyltransferase Fma-MT (Afu8g00440), yielding 5-keto-fumagillol.[6][8] A stereoselective ketoreductase, encoded by the partial PKS gene Afu8g00490 , is crucial for controlling the C-5 stereochemistry of hydroxylated intermediates.[6]

-

Polyketide Side Chain Synthesis : Concurrently, a highly-reducing polyketide synthase (HR-PKS), Fma-PKS (Afu8g00370), synthesizes a dodecapentaenoate polyketide chain from malonyl-CoA and NADPH.[2][6]

-

Acylation : The acyltransferase Fma-AT (Afu8g00380) catalyzes the esterification of the fully modified sesquiterpene core (demethoxyfumagillol) with the polyketide chain, forming the intermediate prefumagillin.[6]

-

Final Oxidative Cleavage : In the final step, an antibiotic biosynthesis monooxygenase, Fma-ABM (Afu8g00470), is believed to catalyze the oxidative cleavage of the polyene side chain of prefumagillin to form the terminal dicarboxylic acid moiety, completing the synthesis of fumagillin.[6]

Functional Roles and Regulation of fma Genes

The functions of the core biosynthetic genes have been confirmed through rigorous experimentation. A summary of key genes and their verified or putative functions is presented below.

| Gene Locus (Af293) | Common Name | Protein Function | Evidence |

| Afu8g00520 | fma-TC | Membrane-bound terpene cyclase | Heterologous expression and in vitro assay confirmed conversion of FPP to β-trans-bergamotene.[2] |

| Afu8g00510 | fma-P450 | Multifunctional P450 monooxygenase | Gene knockout and chemical complementation showed its role in multi-step oxidation of the terpene core.[6] |

| Afu8g00370 | fma-PKS | Highly-reducing polyketide synthase | Deletion abolished fumagillin production and led to accumulation of the terpene intermediate.[2] |

| Afu8g00380 | fma-AT | Acyltransferase | In vitro assays with Fma-PKS showed it transfers the polyketide chain to the sesquiterpene core.[2] |

| Afu8g00490 | - | Partial PKS (Ketoreductase domain) | Deletion resulted in an 86% decrease in fumagillin production, indicating a role in stereocontrol.[6] |

| Afu8g00480 | fma-C6H | Nonheme iron-dependent dioxygenase | Characterized as the C6-hydroxylating enzyme in the pathway.[6][8] |

| Afu8g00440 | fma-MT | O-methyltransferase | Characterized as the enzyme responsible for methylating the C6-hydroxyl group.[6][7][8] |

| Afu8g00470 | fma-ABM | ABM family monooxygenase | Proposed to catalyze the final oxidative cleavage of the polyketide side chain.[6] |

| Afu8g00420 | fumR | C6-type transcription factor | Deletion of this pathway-specific regulator silences the cluster and abolishes fumagillin production.[10] |

| Afu8g00410 | - | Methionine aminopeptidase 2 (MetAP2) | Putative self-resistance enzyme, as MetAP2 is the known target of fumagillin.[1][2] |

The entire fma cluster is under the control of a pathway-specific Zn(II)2Cys6 transcription factor, FumR (Afu8g00420).[10] The expression of fumR itself is dependent on the global secondary metabolism regulators VeA and LaeA, which are components of the fungal velvet complex, thereby linking fumagillin production to broader cellular developmental processes.[10]

Quantitative Data on Fumagillin Biosynthesis

Quantitative analyses from various studies provide insight into the efficiency of the pathway and the impact of genetic modifications.

| Experiment | Condition | Result | Reference |

| Gene Deletion | Deletion of ketoreductase gene (Afu8g00490) | 86% decrease in fumagillin production titer in A. fumigatus. | [6] |

| Heterologous Expression | Co-expression of fma-PKS and fma-AT in S. cerevisiae with 2.5 mg of demethoxyfumagillol fed to the culture. | 1.1 mg of the acylated intermediate (prefumagillin) was purified. | [2] |

| Chemical Complementation | Feeding ~40 µg/mL of prefumagillin to the Δfma-PKS mutant strain. | Biosynthesis of fumagillin was successfully restored. | [2] |

| Fermentation Optimization | Optimized pH and liquid volume using response surface methodology. | Fumagillin yield increased from a baseline of 10-15% to 30-35%. | [11] |

| In Vivo Virulence Study | Mouse model of pulmonary aspergillosis infected with ΔfmaA (fma-TC) strain. | Showed a 50% mortality rate, compared to 60% for the wild-type strain, suggesting a role in virulence. | [12] |

Experimental Protocols

The elucidation of the fma cluster function has relied on several key molecular biology and analytical chemistry techniques.

Protocol 1: Targeted Gene Deletion in A. fumigatus

This protocol is based on methods used for deleting genes like fma-PKS.[2]

-

Strain Selection : Utilize an A. fumigatus strain deficient in non-homologous end joining (NHEJ), such as CEA17 akuBKU80, to increase the frequency of homologous recombination.

-

Construct Assembly : Create a gene replacement cassette. This typically consists of a selectable marker (e.g., pyrG auxotrophic marker) flanked by ~1.5-2.0 kb regions homologous to the sequences immediately upstream and downstream of the target gene's open reading frame.

-

Protoplast Formation : Grow the selected A. fumigatus strain in liquid culture. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and release protoplasts.

-

Transformation : Introduce the gene replacement cassette (~5-10 µg) into the prepared protoplasts using a PEG/CaCl₂-mediated method.[13]

-

Selection and Screening : Plate the transformed protoplasts on selective media (e.g., minimal media lacking uridine/uracil for pyrG selection). Screen the resulting transformants by diagnostic PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination.

-

Metabolite Analysis : Cultivate the confirmed knockout mutant alongside the wild-type strain. Extract secondary metabolites from the culture filtrate and mycelia using ethyl acetate. Analyze the extracts via HPLC and LC-MS to confirm the abolishment of fumagillin production and identify any accumulated pathway intermediates.[2][7]

Protocol 2: Heterologous Expression and In Vitro Assay

This protocol describes the functional characterization of enzymes like Fma-PKS and Fma-AT.[2]

-

Host Strain : Use a suitable expression host, such as Saccharomyces cerevisiae BJ5464-NpgA, which is optimized for expressing large fungal PKSs.[2]

-

Vector Construction : Clone the full-length cDNA of the target gene (e.g., fma-PKS) into a yeast expression vector containing a strong promoter (e.g., GAL1) and a C-terminal 6xHis tag for purification.

-

Yeast Transformation : Transform the expression vector into the S. cerevisiae host strain using the lithium acetate method.

-

Protein Expression and Purification : Grow the transformed yeast in selective media. Induce protein expression by adding galactose. Harvest the cells, lyse them, and purify the 6xHis-tagged protein from the soluble fraction using Ni²⁺-affinity chromatography.[2]

-

In Vitro Enzymatic Assay :

-

Prepare a reaction buffer appropriate for the enzyme class.

-

For Fma-PKS and Fma-AT co-incubation: Combine purified Fma-PKS, purified Fma-AT, the sesquiterpene substrate (demethoxyfumagillol, ~1 mM), malonyl-CoA, and NADPH in the reaction buffer.[2]

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis : Analyze the extracted products by HPLC and LC-MS to verify the formation of the expected molecule (e.g., prefumagillin) by comparing its mass and retention time to known standards or predicted values.[2] Further characterization can be done using NMR if sufficient material is produced.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. The Fumagillin Biosynthetic Gene Cluster in Aspergillus fumigatus Encodes a Cryptic Terpene Cyclase Involved in the Formation of β-trans-Bergamotene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The fumagillin biosynthetic gene cluster in Aspergillus fumigatus encodes a cryptic terpene cyclase involved in the formation of β-trans-bergamotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Fumagillin Gene Cluster, an Example of Hundreds of Genes under veA Control in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Dawn of Anti-Angiogenesis: A Technical Guide to the Initial Studies of Fumagillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that first uncovered the potent anti-angiogenic properties of fumagillin, a naturally occurring compound that has since paved the way for a new class of therapeutic agents. We will explore the core mechanism of action, detail the pioneering experimental protocols, and present the early quantitative data that established fumagillin as a landmark molecule in the field of angiogenesis research.

Core Concept: Fumagillin's Targeted Inhibition of Endothelial Cell Proliferation

The initial breakthrough in understanding fumagillin's anti-angiogenic effects came from the serendipitous observation of its impact on cultured capillary endothelial cells.[1] Early investigations revealed that fumagillin and its more potent, less toxic synthetic analog, AGM-1470 (also known as TNP-470), are powerful inhibitors of endothelial cell proliferation, a critical step in the formation of new blood vessels (angiogenesis).[2][3] This inhibitory action was found to be highly specific to endothelial cells, with significantly less effect on other cell types at comparable concentrations.

The pivotal discovery that unlocked the mechanism of action was the identification of methionine aminopeptidase 2 (MetAP-2) as the specific molecular target of fumagillin.[4] Fumagillin was found to bind covalently and irreversibly to MetAP-2, a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins.[4] This irreversible inhibition of MetAP-2 disrupts normal protein processing, ultimately leading to a cytostatic effect on endothelial cells, arresting them in the late G1 phase of the cell cycle.[5][6]

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from the initial studies on fumagillin and its analog, AGM-1470, demonstrating their potent anti-proliferative effects on endothelial cells.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation by Fumagillin and Analogs

| Compound | Cell Type | Assay | IC50 / Half-Maximal Inhibition | Reference |

| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 0.5 ng/mL | [7] |

| AGM-1470 | Human Umbilical Vein Endothelial Cells (HUVEC) | DNA Synthesis Assay | ~0.2 nM (2 x 10-10 M) | [6] |

| Fumagillin Analogs (Deoxyfumagillin) | Bovine Aortic Endothelial Cells (BAEC) | Proliferation Assay | IC50 values varied based on the analog, with the ring epoxide being crucial for activity. | [8] |

Table 2: In Vivo Anti-Angiogenic Activity of Fumagillin

| Compound | Model | Assay | Results | Reference |

| Fumagillin | Chick Chorioallantoic Membrane (CAM) | Inhibition of Angiogenesis | 5 µg of fumagillin reduced arterial growth to 67% and venous growth to 54% of control. | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies of fumagillin's anti-angiogenic properties.

Endothelial Cell Proliferation Assay

This assay was fundamental in quantifying the inhibitory effect of fumagillin on endothelial cell growth.

Objective: To determine the concentration-dependent inhibition of endothelial cell proliferation by fumagillin.

Materials:

-

Bovine capillary endothelial cells or Human Umbilical Vein Endothelial Cells (HUVEC)

-

Culture medium (e.g., DMEM supplemented with 10% bovine calf serum, antibiotics)

-

Basic fibroblast growth factor (bFGF)

-

Fumagillin (dissolved in a suitable solvent like ethanol or DMSO)

-

96-well culture plates

-

Cell counting method (e.g., Coulter counter, hemocytometer, or DNA synthesis measurement via [3H]thymidine incorporation)

Procedure:

-

Cell Seeding: Endothelial cells were seeded at a low density (e.g., 1.25 x 104 cells per well) in 96-well plates and allowed to attach overnight in complete medium.

-

Starvation (Optional but common for growth factor-induced proliferation): The medium was replaced with a low-serum medium (e.g., 0.5% serum) for 24-48 hours to synchronize the cells in a quiescent state.

-

Treatment: The medium was then replaced with fresh low-serum medium containing a growth factor to stimulate proliferation (e.g., bFGF at 1 ng/mL). Various concentrations of fumagillin were added to the wells. Control wells received the vehicle alone.

-

Incubation: The plates were incubated for a period sufficient for cell division to occur (e.g., 48-72 hours).

-

Quantification:

-

Direct Cell Counting: Cells were detached using trypsin and counted using a Coulter counter or hemocytometer.

-

DNA Synthesis Measurement: For the final 4-24 hours of incubation, [3H]thymidine was added to each well. The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. This reflects the rate of DNA synthesis and, consequently, cell proliferation.

-

-

Data Analysis: The results were expressed as the percentage of inhibition of cell proliferation or DNA synthesis compared to the control. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provided the first evidence of fumagillin's ability to inhibit the formation of new blood vessels in a living system.

Objective: To assess the anti-angiogenic activity of fumagillin in vivo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Fumagillin dissolved in a suitable carrier (e.g., methylcellulose pellets or a slow-release polymer)

-

Stereomicroscope

-

Sterile surgical tools (forceps, scissors)

Procedure:

-

Egg Incubation: Fertilized chicken eggs were incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, a small window was carefully made in the eggshell to expose the developing chorioallantoic membrane (CAM). The window was then sealed with sterile tape.

-

Application of Fumagillin: On embryonic day 6 to 10, a sterile pellet or polymer containing a known amount of fumagillin was placed directly onto the CAM, on an area devoid of large blood vessels. Control eggs received a pellet without fumagillin.

-

Re-incubation: The eggs were returned to the incubator for a further 2-3 days.

-

Observation and Quantification: The CAM was then examined under a stereomicroscope. The anti-angiogenic effect was assessed by observing the avascular zone (an area of vessel-free tissue) around the pellet. The diameter of this zone was measured. Quantitative analysis could also involve counting the number of blood vessel branch points within a defined area around the pellet.

-

Data Analysis: The extent of the avascular zone or the reduction in vessel density in the fumagillin-treated CAMs was compared to the controls.

The inhibition of MetAP-2 by fumagillin is believed to activate the p53 tumor suppressor pathway, leading to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. [1] p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are crucial for the phosphorylation of the retinoblastoma protein (Rb). [2] The hypophosphorylated (active) form of Rb prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby causing G1 arrest and inhibiting endothelial cell proliferation. This targeted disruption of the endothelial cell cycle is the cornerstone of fumagillin's potent anti-angiogenic activity.

References

- 1. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 5. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fumagillin derivative angiogenesis inhibitor, AGM-1470, inhibits activation of cyclin-dependent kinases and phosphorylation of retinoblastoma gene product but not protein tyrosyl phosphorylation or protooncogene expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newjerseywoundhealing.org [newjerseywoundhealing.org]

- 8. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel early chorioallantoic membrane assay demonstrates quantitative and qualitative changes caused by antiangiogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fumagillin Treatment of Nosema in Honey Bees

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fumagillin in the treatment of Nosema apis and Nosema ceranae in honey bee (Apis mellifera) colonies. The information is compiled from peer-reviewed scientific literature and established beekeeping practices.

Introduction

Nosema disease, caused by the microsporidian parasites Nosema apis and Nosema ceranae, is a significant threat to honey bee health, impacting colony productivity and survival.[1][2] Fumagillin, an antibiotic derived from the fungus Aspergillus fumigatus, is the only registered treatment for Nosema in North America and has a long history of use.[3][4][5] It functions by inhibiting the enzyme methionine aminopeptidase 2 (MetAP2), thereby suppressing the replication of the parasite.[6] Fumagillin is effective against the vegetative stage of Nosema but does not kill the spores.[3][6] This document outlines the protocols for its application and methods for evaluating its efficacy.

Quantitative Data Summary

The following tables summarize the various dosages and treatment regimens for fumagillin application as reported in scientific literature and product labels.

Table 1: Recommended Fumagillin Dosages for Nosema apis

| Treatment Timing | Active Ingredient per Colony | Example Preparation (Fumagilin-B®) | Volume per Colony | No. of Colonies Treated per 454g Jar | Reference |

| Fall (Overwintering Colonies) | 190 mg | 454g in 50 US gallons of 2:1 sugar syrup | 1 US gallon | 50 | [4][7] |

| 190 mg | 454g in 100 US gallons of 2:1 sugar syrup | 2 US gallons | 50 | [7] | |

| Spring (Package Bees) | 95 mg | 454g in 100 US gallons of 1:1 sugar syrup | 1 US gallon | 100 | [4][7] |

| 95 mg | 454g in 50 US gallons of 1:1 sugar syrup | 0.5 US gallon | 100 | [7] |

Table 2: Investigated and Suggested Fumagillin Dosages for Nosema ceranae

| Treatment Timing | Active Ingredient per Colony | Application Method | Key Findings | Reference |

| Spring | 30 mg repeated 4 times at 1-week intervals | Medicated 1:1 sugar syrup | Suggested method due to increased persistence of N. ceranae. | [7] |

| Spring | 100 mg | Medicated syrup | Reduced spring spore counts by approximately half in two trials. | [1] |

| Spring (following 200mg fall dose) | 42 mg | Medicated syrup | Reduced Nosema levels compared to fall dose alone, but infection still detectable. | [1] |

| Fall | 400 or 600 mg | Medicated syrup | Provided better control of spring Nosema levels than the typical 200 mg dose. | [1] |

| Mild Infestation | 102 mg (2 doses of 51 mg, 1 week apart) | Medicated syrup | Best result for controlling N. ceranae in colonies with mild disease intensity. | [8] |

| Semi-severe Infestation | 102 mg (in 2 or 3 doses) or 120 mg (in 4 doses) | Medicated syrup | Efficacy is more affected by disease intensity than by dosage or application method. | [8] |

Experimental Protocols

Protocol for Preparation of Fumagillin-Medicated Sugar Syrup

This protocol describes the preparation of a stock solution and working solutions of fumagillin in sugar syrup for administration to honey bee colonies.

Materials:

-

Fumagilin-B® (or equivalent product containing fumagillin dicyclohexylamine)

-

Sucrose (granulated sugar)

-

Water (deionized or non-chlorinated)

-

Scale (accurate to 0.1 g)

-

Graduated cylinders or measuring containers

-

Clean, food-grade mixing vessel

-

Stirring rod or mechanical mixer

Procedure:

-

Prepare Sugar Syrup:

-

For a 2:1 syrup (fall feeding), dissolve 2 parts sucrose in 1 part water by weight (e.g., 2 kg sugar in 1 L water). Stir until the sugar is completely dissolved. Do not heat the syrup, as heat can degrade fumagillin.[7]

-

For a 1:1 syrup (spring feeding), dissolve 1 part sucrose in 1 part water by weight (e.g., 1 kg sugar in 1 L water).

-

-

Calculate Fumagillin Requirement: Determine the total amount of Fumagilin-B® needed based on the number of colonies to be treated and the desired dosage per colony (refer to Tables 1 and 2).

-

Prepare Medicated Syrup:

-

Accurately weigh the required amount of Fumagilin-B®.

-

In a separate container, create a premix by dissolving the weighed Fumagilin-B® in a small amount of the prepared sugar syrup. Stir vigorously to ensure it is well-dispersed.

-

Add the premix to the main volume of sugar syrup.

-

Agitate the final mixture thoroughly to ensure uniform distribution of the medication.[7]

-

-

Stability and Storage:

Protocol for Application of Medicated Syrup to Colonies

Materials:

-

Prepared fumagillin-medicated sugar syrup

-

In-hive feeders (e.g., frame feeders, top feeders)

-

Protective beekeeping gear

Procedure:

-

Timing of Application:

-

Fall Treatment: Apply after the final honey supers have been removed to prevent contamination of honey for human consumption.[7] This treatment aims to reduce Nosema levels before winter.

-

Spring Treatment: Apply to newly established packages or to overwintered colonies to suppress the buildup of Nosema in the spring.[7] Do not feed medicated syrup within 4 weeks of adding honey supers.[7]

-

-

Administration:

-

Open the hive wearing appropriate protective gear.

-

Pour the calculated volume of medicated syrup into the in-hive feeder.

-

Avoid barrel or open feeding, as heavily infected colonies may be poor foragers and receive insufficient medication.[7]

-

Ensure each colony receives the full intended dose.

-

Protocol for Efficacy Assessment: Spore Counting

This protocol outlines the standard method for determining the intensity of Nosema infection in a colony by counting spores in a composite sample of adult bees.

Materials:

-

Sample of 30-60 adult bees collected from the hive entrance or from under the inner cover[10]

-

70% Ethanol for sample preservation (if not processed immediately)

-

Mortar and pestle or stomacher bags

-

Distilled water

-

Hemocytometer (counting chamber)

-

Microscope (400x magnification)

-

Micropipette

Procedure:

-

Sample Collection: Collect a representative sample of older, foraging bees from the hive entrance or bees from the top of the brood frames.

-

Sample Preparation (Composite Sample):

-

Place the abdomens of 30-60 bees into a mortar or a stomacher bag.

-

Add 1 mL of distilled water for each bee abdomen (e.g., 30 mL for 30 bees).

-

Thoroughly crush and grind the abdomens to release the spores.

-

Filter the resulting suspension through cheesecloth to remove large debris.

-

-

Spore Counting:

-

Thoroughly mix the filtered suspension.

-

Immediately load the hemocytometer with a small volume of the suspension using a micropipette.

-

Allow the spores to settle for a few minutes.

-

Under the microscope at 400x magnification, count the number of Nosema spores in the central grid of the hemocytometer.

-

Repeat the count for a second chamber and average the results.

-

-

Calculation of Spore Load:

-

Use the following formula to calculate the number of spores per bee: Spores per bee = (Average spore count per grid square) x (Volume of suspension in mL) x (Hemocytometer conversion factor) / (Number of bees in the sample)

-

The economic treatment threshold for N. apis has traditionally been 1 million spores per bee.[3] However, this threshold may need to be re-evaluated for N. ceranae.[10]

-

-

Efficacy Evaluation:

-

Collect pre-treatment and post-treatment samples (e.g., 2-3 weeks after the final application) from both treated and untreated control colonies.[2]

-

Compare the spore loads to determine the percentage reduction and the effectiveness of the treatment.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the preparation of fumagillin-medicated sugar syrup.

Caption: Workflow for assessing the efficacy of fumagillin treatment.

Logical Relationship Diagram

Caption: Decision-making logic for fumagillin treatment of Nosema.

References

- 1. A Systematic Review of Fumagillin Field Trials for the Treatment of Nosema Disease in Honeybee Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What’s new with Nosema treatment? - UF/IFAS Entomology and Nematology Department [blogs.ifas.ufl.edu]

- 3. scientificbeekeeping.com [scientificbeekeeping.com]

- 4. calgarybeekeepers.com [calgarybeekeepers.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. countryfields.ca [countryfields.ca]

- 8. researchgate.net [researchgate.net]

- 9. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: Analytical Methods for Fumagillin Detection in Honey

Introduction

Fumagillin is an antibiotic derived from the fungus Aspergillus fumigatus. In apiculture, it is the primary treatment used to control Nosema apis and Nosema ceranae, microsporidian parasites that can cause significant honey bee colony losses.[1][2] Despite its effectiveness, concerns exist regarding its potential genotoxic risk to consumers and its stability in honey.[3] Consequently, many jurisdictions, including the European Union, have not licensed its use, and others, like Canada, apply a zero-tolerance principle, meaning no detectable residues are permitted in honey for human consumption.[3] This necessitates sensitive and reliable analytical methods for screening and quantifying fumagillin residues. This document outlines the primary analytical techniques and provides detailed protocols for the detection of fumagillin in honey.

Analytical Methods Overview

The principal methods for fumagillin analysis in honey are chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for fumagillin analysis, offering high sensitivity and selectivity for both quantification and confirmation.[4] It can accurately detect fumagillin at sub-parts-per-billion (ppb) levels. Various sample preparation techniques, including Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are employed to isolate fumagillin from the complex honey matrix before LC-MS/MS analysis.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antigen-antibody reactions.[1] It is valued for its speed and ability to process many samples simultaneously. While generally less sensitive and specific than LC-MS/MS, it serves as an excellent initial screening tool to identify presumptive positive samples that can then be confirmed by a more robust method.[5] An ELISA method has been developed with a detection level of at least 20 ppb.[1]

-

High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): Historically, HPLC with UV or DAD detectors has been used. A reversed-phase HPLC method can detect fumagillin at levels of 100 ppb.[1][5] While less sensitive than LC-MS/MS, it is useful for identifying fumagillin's decomposition products.[1] Methods combining DAD with mass spectrometry (LC-DAD-ESI-MS) have also been developed to improve confidence in detection.[6]

Quantitative Data Summary

The performance of various analytical methods for fumagillin detection in honey is summarized below. These parameters are crucial for selecting the appropriate method based on regulatory requirements, laboratory capabilities, and the intended purpose of the analysis (e.g., screening vs. confirmation).

| Method | Limit of Detection (LOD) / Detection Level | Recovery (%) | Precision (% RSD) | Sample Preparation | Reference |

| LC-MS/MS | 0.368 µg/kg (ppb) | 99.3% | 5.9% | Reversed-Phase Polymeric SPE | [3][4] |

| LC-MS/MS | 0.1 µg/kg (ppb) | Not Reported | Not Reported | QuEChERS | [3] |

| LC-DAD-ESI-MS | 1 - 24 µg/kg (clear honey) | 88 - 96% | Not Reported | Polymeric SPE | [6][7] |

| LC-DAD-ESI-MS | 4 - 45 µg/kg (dark honey) | 88 - 96% | Not Reported | Polymeric SPE | [6][7] |

| LC-MS/MS | CCβ not exceeding 0.78 μg/kg | Not Reported | Not Reported | Solid Phase Extraction (SPE) | [8] |

| ELISA | ≥20 µg/kg (ppb) | Not Reported | Not Reported | Dilution | [1][5] |

| HPLC-UV | 100 µg/kg (ppb) | Not Reported | Not Reported | Not Specified | [1][5] |

Note: µg/kg is equivalent to parts-per-billion (ppb). CCβ (detection capability) is the lowest concentration at which a method can detect the analyte with a statistical certainty of 1-β.

Experimental Workflows and Diagrams

Experimental Protocols

Protocol 1: Confirmatory Analysis by LC-MS/MS

This protocol is a composite based on validated methods for the sensitive quantification of fumagillin in honey.[3][6][9]

1. Materials and Reagents

-

Fumagillin analytical standard

-

Acetonitrile, Methanol, and Water (LC-MS grade)

-

Formic acid and Ammonium formate

-

Reversed-phase polymeric Solid Phase Extraction (SPE) cartridges (e.g., 60 mg, 3 mL)

-

Vortex mixer, Centrifuge, Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (SPE Cleanup)

-

Weigh 5.0 g of homogenized honey into a 50 mL centrifuge tube.

-